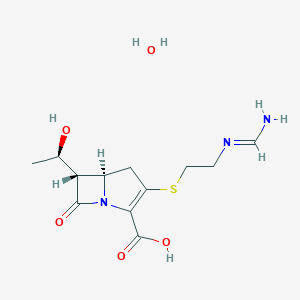
4-氯-3-甲氧基-2-甲基吡啶 N-氧化物
概述
描述
科学研究应用
4-Chloro-3-methoxy-2-methylpyridine N-oxide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide typically involves the oxidation of 4-Chloro-3-methoxy-2-methylpyridine. One common method employs hydrogen peroxide and glacial acetic acid to generate peracetic acid, which then oxidizes the pyridine derivative . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-methoxy-2-methylpyridine N-oxide follows similar synthetic routes but on a larger scale. The reaction mixture is cooled to 30°C, and a dilute sodium hydroxide solution is added to adjust the pH to 7-9. The product is then extracted with dichloromethane, washed with water, dried with anhydrous sodium sulfate, and evaporated under reduced pressure to obtain the final product .
化学反应分析
Types of Reactions
4-Chloro-3-methoxy-2-methylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyridine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and glacial acetic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various N-oxide derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
作用机制
The mechanism of action of 4-Chloro-3-methoxy-2-methylpyridine N-oxide involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This property makes it useful in various oxidation reactions and as a catalyst in certain biochemical processes .
相似化合物的比较
Similar Compounds
4-Chloro-3-methoxy-2-methylpyridine: The parent compound without the N-oxide group.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: A structurally similar compound with different substituents.
4-Chloro-2-pyridinecarboxylic acid: Another halogenated pyridine derivative with different functional groups.
Uniqueness
4-Chloro-3-methoxy-2-methylpyridine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical properties, such as increased reactivity in oxidation reactions and the ability to act as a catalyst in certain biochemical processes .
属性
IUPAC Name |
4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMQDRFBLSXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1OC)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408154 | |
| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122307-41-9 | |
| Record name | Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122307-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122307419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methoxy-2-methylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key improvements made to the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide?
A1: The researchers successfully optimized the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide by:
- Reducing the amount of phosphorus oxychloride: While the exact reduction isn't specified, this change contributes to a less wasteful and more cost-effective process [].
- Shortening the reaction time to 2 hours: This significantly speeds up the synthesis compared to previous methods [].
- Adjusting the reaction pH closer to neutral: This modification minimizes the use of harsh acidic or basic conditions, making the process environmentally friendlier [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)


